molecular formula C23H17F3N4O3 B6569438 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 921828-30-0

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B6569438
CAS RN: 921828-30-0
M. Wt: 454.4 g/mol
InChI Key: MGFFLYSBABBRAR-UHFFFAOYSA-N
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Description

The compound “2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains a total of 56 bonds, including 34 non-H bonds, 21 multiple bonds, 6 rotatable bonds, 3 double bonds, and 18 aromatic bonds .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a total of 56 bonds. It includes a pyrido[3,2-d]pyrimidin-1-yl group, a benzyl group, and a [3-(trifluoromethyl)phenyl]acetamide group .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including AKOS021719708, have demonstrated antiviral potential. Researchers synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, among which methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral effects against Coxsackie B4 virus .

Anticancer Activity

Indole derivatives often exhibit anticancer properties. Although direct evidence for AKOS021719708 is scarce, its structural features align with known antitumor compounds. Researchers have synthesized indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety, which could potentially contribute to cancer therapy .

Antimicrobial Potential

Indole derivatives often possess antimicrobial properties. For instance, 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxylic acid exhibited antimicrobial activity . Although not directly studied for AKOS021719708, its indole moiety hints at similar effects.

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, its physical and chemical properties, as well as safety and hazards, could be investigated in more detail .

properties

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O3/c24-23(25,26)16-8-4-9-17(12-16)28-19(31)14-29-18-10-5-11-27-20(18)21(32)30(22(29)33)13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFFLYSBABBRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

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